5-ethylpiperazin-2-one
Description
5-Ethylpiperazin-2-one is a six-membered lactam ring containing a piperazine backbone with an ethyl substituent at the 5-position. The molecular formula of this compound is inferred as C6H12N2O, differing from its methyl analog (C5H10N2O) by an additional methylene group.
Properties
CAS No. |
1072069-79-4 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5-ethylpiperazin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-2-5-3-8-6(9)4-7-5/h5,7H,2-4H2,1H3,(H,8,9) |
InChI Key |
IBIZGOHPUHJPNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC(=O)CN1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethylpiperazin-2-one can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
One-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization: This approach uses commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, and 1,2-ethylendiamines to produce piperazin-2-ones in high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 5-Ethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-Ethylpiperazin-2-one is characterized by a six-membered ring containing two nitrogen atoms and a ketone functional group. Its molecular formula is , with a molar mass of approximately 158.23 g/mol. The presence of the ethyl group at the first position and the ketone group at the second position significantly influence its chemical reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential role as an intermediate in the synthesis of various therapeutic agents. Its structural features allow it to interact with biological targets, making it a valuable compound in drug development.
Case Study: Antidepressants
Research has shown that derivatives of this compound can exhibit antidepressant-like effects. For instance, compounds synthesized from this piperazine derivative have been tested for their ability to inhibit serotonin reuptake, similar to established antidepressants like SSRIs (Selective Serotonin Reuptake Inhibitors) .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various chemical reactions makes it suitable for synthesizing pharmaceuticals and agrochemicals.
Synthesis Pathways
Common synthetic routes include:
- Cyclization Reactions : Starting from amino acids or other piperazine derivatives, cyclization can yield this compound through controlled conditions involving temperature and solvent choice.
- Functional Group Modifications : The ketone group can be selectively reduced or transformed to yield different derivatives with enhanced biological properties .
Biological Applications
The compound's biological activities have been explored in various studies, particularly its potential antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
Studies have indicated that certain derivatives of this compound possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in polymer synthesis. Its unique properties make it suitable for creating resins and coatings that require specific performance characteristics.
Mechanism of Action
The mechanism of action of 5-ethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-Methylpiperazin-2-one (CAS 907973-06-2)
Structural Differences :
- Substituent : Methyl vs. ethyl at the 5-position.
- Molecular Weight : 114.15 g/mol (methyl) vs. 128.18 g/mol (ethyl).
Physicochemical Properties :
- The ethyl group increases steric bulk and lipophilicity (logP), which may reduce aqueous solubility but improve membrane permeability.
- Safety data for the methyl analog indicate moderate toxicity, requiring precautions during handling (e.g., skin/eye irritation) . The ethyl variant may exhibit similar or heightened hazards due to increased lipophilicity.
Piperazine Derivatives with Aryl Substituents
Example: 5-acetyl-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}amino)-2-methyl-6-phenylpyridazin-3(2H)-one () .
Piperazine-Containing Pharmaceuticals
Example : Pioglitazone hydrochloride (), a thiazolidinedione antidiabetic drug with a piperazine-like substituent .
- Structural Differences : Pioglitazone’s 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl group confers target specificity for PPARγ receptors.
Piperazin-1-yl Derivatives in Medicinal Chemistry
Examples :
Key Comparisons :
- Electronic Effects : Ethyl groups (electron-donating) vs. sulfonyl (electron-withdrawing) alter charge distribution, affecting binding to enzymatic targets.
- Biological Activity : Ethyl substitutions may reduce polarity, favoring CNS penetration, while sulfonyl groups enhance solubility and target engagement in hydrophilic environments.
Research Implications and Gaps
- Synthetic Challenges : Ethyl groups may necessitate modified catalytic systems (e.g., bulky ligands for Pd-catalyzed couplings) to mitigate steric hindrance .
- Biological Relevance: Ethyl-substituted piperazinones could offer advantages in CNS drug design due to enhanced blood-brain barrier penetration.
Biological Activity
5-Ethylpiperazin-2-one is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of piperazine, characterized by an ethyl group at the 5-position and a carbonyl group at the 2-position. Its molecular formula is .
Pharmacological Activities
1. Antimicrobial Activity
Research indicates that compounds with piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to inhibit bacterial growth effectively. In particular, studies have demonstrated that modifications to the piperazine structure can enhance its antibacterial efficacy against various strains, including resistant bacteria .
2. Anticancer Properties
this compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce cytotoxic effects on cancer cell lines such as A549 (lung carcinoma) and others. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapies .
3. Neuropharmacological Effects
The compound's influence on the central nervous system has also been a subject of investigation. Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating anxiety and depression .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis.
- DNA Interaction : Some derivatives are known to intercalate with DNA, disrupting replication processes in cancer cells.
- Neurotransmitter Modulation : By acting on serotonin receptors or other neurotransmitter systems, it may alleviate symptoms associated with mood disorders.
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial effects of various piperazine derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a recent study involving A549 cells, this compound exhibited IC50 values of approximately 15 µM after 48 hours of treatment. The compound was shown to induce apoptosis as evidenced by increased annexin V staining in flow cytometry assays.
Table 1: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
